molecular formula C12H16N2O B14903947 n-Cyclopropyl-2-(o-tolylamino)acetamide

n-Cyclopropyl-2-(o-tolylamino)acetamide

Cat. No.: B14903947
M. Wt: 204.27 g/mol
InChI Key: XJMORZHMLBRHGL-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-(o-tolylamino)acetamide is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an o-tolylamino group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-(o-tolylamino)acetamide typically involves the reaction of cyclopropylamine with o-toluidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . The general reaction scheme is as follows:

  • Cyclopropylamine + o-Toluidine → Intermediate
  • Intermediate + Acetic Anhydride → this compound

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-(o-tolylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: N-alkylated derivatives.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-(o-tolylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopropyl-2-(p-tolylamino)acetamide
  • n-Cyclopropyl-2-(m-tolylamino)acetamide
  • n-Cyclopropyl-2-(phenylamino)acetamide

Uniqueness

n-Cyclopropyl-2-(o-tolylamino)acetamide is unique due to the specific positioning of the o-tolylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to its isomers and analogs .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-cyclopropyl-2-(2-methylanilino)acetamide

InChI

InChI=1S/C12H16N2O/c1-9-4-2-3-5-11(9)13-8-12(15)14-10-6-7-10/h2-5,10,13H,6-8H2,1H3,(H,14,15)

InChI Key

XJMORZHMLBRHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NC2CC2

Origin of Product

United States

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